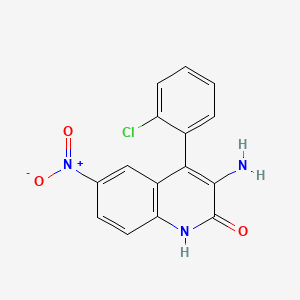

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

3-amino-4-(2-chlorophenyl)-6-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAWOVGCEQLWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653151 | |

| Record name | 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55198-89-5 | |

| Record name | 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055198895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-(2-CHLOROPHENYL)-6-NITROCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M63K08UEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, a heterocyclic compound primarily known as a reference impurity for the anticonvulsant drug Clonazepam.[1] We will dissect the molecular architecture to identify the primary basic center and evaluate the profound influence of its substituent groups—nitro, chloro, and the quinolinone core—on its basicity. This guide synthesizes theoretical principles with practical, field-proven experimental protocols for the characterization of its acid-base properties, offering researchers and drug development professionals a foundational understanding of its behavior in chemical and biological systems.

Introduction and Significance

The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific compound, this compound, is formally identified as an impurity of Clonazepam, designated as Clonazepam Related Compound A or Impurity B.[1][2] While not an intended therapeutic agent itself, its characterization is critical for quality control in the pharmaceutical industry.[1] Furthermore, understanding the physicochemical properties of such analogs, particularly basicity (pKa), is paramount. Basicity governs fundamental aspects of a molecule's behavior, including aqueous solubility, membrane permeability, receptor interaction, and overall pharmacokinetic profile, making this analysis essential for analog design and development.[1][3]

Molecular Structure and Physicochemical Properties

A molecule's properties are intrinsically linked to its structure. A detailed examination of the functional groups and overall architecture of this compound is the first step in understanding its basicity.

Chemical Identity

The compound has the molecular formula C₁₅H₁₀ClN₃O₃ and a molecular weight of approximately 315.71 g/mol .[1][4]

| Identifier | Value | Source |

| IUPAC Name | 3-amino-4-(2-chlorophenyl)-6-nitro-1H-quinolin-2-one | [4][5] |

| CAS Number | 55198-89-5 | [4] |

| Molecular Formula | C₁₅H₁₀ClN₃O₃ | [1][6] |

| Molecular Weight | 315.71 g/mol | [1] |

| InChI Key | GYAWOVGCEQLWHW-UHFFFAOYSA-N | [1][6] |

| Synonyms | Clonazepam Impurity B; USP Clonazepam Related Impurity A | [1][2] |

Structural Analysis

The molecule consists of a quinolin-2(1H)-one core, which is a bicyclic aromatic system containing a lactam (a cyclic amide). Key substitutions dramatically influence its electronic properties:

-

3-Amino Group (-NH₂): A primary aromatic amine. This group contains a lone pair of electrons on the nitrogen atom and is the principal basic center of the molecule.

-

4-(2-chlorophenyl) Group: A phenyl ring with a chlorine atom at the ortho position. This bulky group introduces steric hindrance and has electron-withdrawing inductive effects.

-

6-Nitro Group (-NO₂): A powerful electron-withdrawing group that significantly influences the electron density of the entire quinoline ring system through both inductive and resonance effects.

-

2(1H)-one Carbonyl Group (C=O): The nitrogen at position 1 is part of a lactam. Its lone pair is delocalized into the adjacent carbonyl group, rendering it essentially non-basic.

Deep Dive into Basic Properties

The basicity of this molecule is almost exclusively determined by the availability of the lone pair of electrons on the nitrogen of the 3-amino group. The ability of this amine to accept a proton (H⁺) is severely attenuated by the cumulative electronic effects of the other substituents.

Identification of the Basic Center

The primary amine at the C3 position is the sole functional group with appreciable basicity. Protonation occurs at this site, forming a substituted anilinium ion. The lactam nitrogen at position 1 is non-basic due to the delocalization of its lone pair into the adjacent carbonyl, a classic characteristic of amides.

The Overwhelming Influence of Electron-Withdrawing Groups

The basicity of an aromatic amine is a delicate balance of electronic effects. For this compound, the balance is heavily skewed towards reduced basicity.

-

The Nitro Group (-NO₂): As a potent deactivating group, the nitro substituent at the C6 position drastically reduces the electron density across the aromatic system. Through resonance, it pulls electron density away from the C3 position, destabilizing the positive charge that would form upon protonation of the amino group. This effect significantly lowers the pKa, making the amine a much weaker base than unsubstituted 3-aminoquinoline.

-

The Quinolinone Core: The inherent aromatic system and the conjugated carbonyl group also act to delocalize the amino lone pair, reducing its availability for protonation.[7] This is analogous to how aniline (pKaH 4.6) is substantially less basic than cyclohexylamine (pKaH 11.2), where the lone pair is localized on an sp³-hybridized nitrogen.[7]

-

The 2-Chlorophenyl Group: The chlorine atom is an electron-withdrawing group through induction. Although its effect is less pronounced than the nitro group due to its location on a separate ring, it contributes to the overall electron-deficient nature of the molecule, further decreasing the basicity of the amino group.

The combined effect of these features makes this compound a very weak base.

Caption: Factors reducing the basicity of the 3-amino group.

Predicted pKa and Solubility Implications

While no experimental pKa value for this specific molecule is readily available in the literature, we can make an expert estimation based on analogous structures. The pKa of 3-aminoquinoline is approximately 5.0.[8] The addition of a powerful electron-withdrawing nitro group is expected to lower this value by 2-3 pKa units. Therefore, the pKa of the conjugate acid of this compound is predicted to be in the range of 1.5 to 2.5 .

This low basicity has significant consequences for its solubility. The compound will be predominantly in its neutral, non-ionized form in all but the most acidic aqueous environments (pH < 2). This contributes to its limited aqueous solubility.[1]

Experimental Protocols for Characterization

To validate the theoretical analysis, specific experimental protocols are required. The following outlines a standard, self-validating workflow for determining the pKa of this compound.

Synthesis Overview

The synthesis of this compound is a multi-step process.[1] A typical route involves the cyclization of appropriate aniline and carboxylic acid derivatives to form the quinoline backbone, followed by nitration to introduce the nitro group.[1] The reactivity of the amino and nitro groups, as well as the chlorine atom, allows for further synthetic modifications if desired.[1]

Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore whose absorbance spectrum changes with protonation state. Given the extensive aromatic system, this molecule is an excellent candidate.

Objective: To determine the pKa of the 3-amino group by measuring pH-dependent changes in the UV-Vis absorbance spectrum.

Materials:

-

This compound reference standard

-

Methanol or DMSO (for stock solution)

-

A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 1.0 to 7.0

-

Concentrated HCl and NaOH for pH adjustment

-

Calibrated pH meter

-

Dual-beam UV-Vis spectrophotometer and quartz cuvettes

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in methanol or DMSO to ensure complete dissolution.

-

Working Solution Preparation: For each buffer, prepare a working solution by adding a small, fixed volume of the stock solution to a known volume of buffer. The final organic solvent concentration should be kept low (<1%) to minimize its effect on pH.

-

pH Measurement: Accurately measure the pH of each final working solution.

-

Spectrophotometric Analysis:

-

Scan each solution across a relevant UV-Vis range (e.g., 200-500 nm) using the corresponding buffer as a blank.

-

Identify the wavelength(s) of maximum absorbance difference (λ_max) between the fully protonated (low pH) and neutral (high pH) forms.

-

-

Data Analysis:

-

Plot absorbance at the chosen λ_max versus pH.

-

The resulting data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_I - A)/(A - A_M)] Where A is the absorbance at a given pH, A_I is the absorbance of the ionized species (low pH plateau), and A_M is the absorbance of the molecular species (high pH plateau).

-

Caption: Experimental workflow for pKa determination.

Implications in Drug Development and Quality Control

As a known impurity of Clonazepam, the primary application of this compound is as a reference standard for quality control labs to identify and quantify its presence in the final drug product.[1] Its weak basicity and resulting low solubility mean that during formulation or in physiological fluids, it is unlikely to be solubilized or absorbed efficiently. While it has been noted to possess some anticonvulsant properties, its poor physicochemical profile would likely make it a challenging candidate for further development without significant structural modification.[1] The molecule serves as a valuable starting point for structural analogue design, where modifying its functional groups could alter biological activity and pharmacokinetics.[1]

Conclusion

This compound is a molecule whose basic properties are dominated by powerful electron-withdrawing effects. The primary basic center, the 3-amino group, is significantly deactivated by the cumulative resonance and inductive effects of the 6-nitro group and the quinolinone core. This results in a very weak base with a predicted pKa in the 1.5-2.5 range, leading to poor aqueous solubility at physiological pH. The experimental protocols detailed herein provide a robust framework for the empirical validation of these properties, which are essential for its role as a pharmaceutical impurity standard and for informing the design of future quinolinone-based therapeutic agents.

References

- PubChem. 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril. [Link]

- PubChem. 3-Amino-2-phenylquinoline-4-carboxylic acid. [Link]

- National Institutes of Health (NIH). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum. [Link]

- BioOrganics. 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone(Clonazepam Impurity). [Link]

- PubChem. 3-Aminoquinoline. [Link]

- MDPI. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.... [Link]

- PubMed. The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines.... [Link]

- ESSLAB. This compound. [Link]

- National Institutes of Health (NIH). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)

- PubChem. 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one. [Link]

- Request PDF. Synthesis and Photophysical Properties of 3-Amino-4-arylpyridin-2(1Н)-ones. [Link]

- Master Organic Chemistry. (2017-04-26). 5 Key Basicity Trends of Amines. [Link]

Sources

- 1. Buy this compound | 55198-89-5 [smolecule.com]

- 2. BioOrganics [bioorganics.biz]

- 3. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril | C15H10ClN3O3 | CID 35396728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [lgcstandards.com]

- 6. This compound [cymitquimica.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one

Introduction: Unveiling a Critical Pharmaceutical Reference Standard

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one is a heterocyclic organic compound of significant interest within the pharmaceutical industry.[1][2] Primarily recognized as a process-related impurity and metabolite of Clonazepam, a potent benzodiazepine anticonvulsant, this quinolinone derivative serves a critical role as a qualified reference standard for quality control and assurance in drug manufacturing.[1][2][3] Designated as Clonazepam Impurity B or Clonazepam Related Compound A in various pharmacopeias, its accurate identification and quantification are paramount to ensuring the safety and efficacy of Clonazepam formulations.[1]

This technical guide provides a comprehensive overview of this compound, delving into its chemical structure, synthesis, physicochemical properties, and analytical methodologies. Furthermore, we will explore its potential, yet largely uninvestigated, biological activities, drawing insights from its structural relationship to Clonazepam and the broader pharmacological profile of the quinolinone scaffold. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important pharmaceutical compound.

Physicochemical and Spectroscopic Characterization

The unique arrangement of functional groups—an amino group, a nitro group, a chlorophenyl substituent, and a quinolinone core—defines the chemical behavior and spectroscopic signature of this molecule.

| Property | Value | Source(s) |

| IUPAC Name | 3-amino-4-(2-chlorophenyl)-6-nitro-1H-quinolin-2-one | [4][5] |

| Synonyms | Clonazepam Impurity B, Clonazepam Related Compound A, 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril | [1][4][5] |

| CAS Number | 55198-89-5 | [1][2] |

| Molecular Formula | C₁₅H₁₀ClN₃O₃ | [1][2][5] |

| Molecular Weight | 315.71 g/mol | [4][5] |

| Appearance | Solid, typically a slightly yellowish crystalline powder | [6][7] |

| Solubility | Practically insoluble in water, slightly soluble in alcohol and methanol | [6] |

Spectroscopic Profile

Detailed spectroscopic data is essential for the unambiguous identification and structural confirmation of this compound. As a well-characterized reference standard, its spectral features are well-defined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the quinolinone and chlorophenyl rings. The protons on the quinolinone core will be influenced by the electron-withdrawing nitro group and the electron-donating amino group. The protons of the 2-chlorophenyl ring will exhibit a distinct splitting pattern. The amino (NH₂) and amide (NH) protons will likely appear as broad singlets. The ¹³C NMR spectrum will display corresponding signals for the 15 carbon atoms in their unique chemical environments.

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino and amide groups, C=O stretching of the quinolinone carbonyl, N-O stretching of the nitro group, and C-Cl stretching, as well as characteristic aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern that can be used for structural elucidation.

Synthesis of this compound

The synthesis of this compound is not commonly detailed in academic literature, as its primary relevance is as a pharmaceutical impurity. However, a patented method outlines a feasible synthetic route.[8] The general strategy involves the cyclization of a substituted aniline derivative.

Synthetic Workflow Overview

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Based on Patented Method)

The following protocol is adapted from patent CN114369061B, which describes the preparation of "clonazepam related substance B".[8] This method utilizes a substituted chlordiazepoxide as a starting material.

-

Dissolution : Dissolve the starting chloride compound (a chlordiazepoxide derivative) in a suitable protic solvent such as methanol, ethanol, or isopropanol within a reaction vessel to form a suspension.[8]

-

Addition of Reagent : To the suspension, add an acid-binding agent. The patent suggests aqueous ammonia or an ammonia-methanol solution.[8]

-

Reaction : Allow the reaction to proceed at room temperature with stirring. The reaction progress should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).[8]

-

Work-up and Isolation : Once the reaction is complete, add water dropwise to the reaction mixture to precipitate the product.[8]

-

Purification : Filter the resulting solid, wash with water, and dry under vacuum at a controlled temperature (e.g., 40°C) to yield the final product as a pale yellow powder.[8] The patent claims that this method can produce the target compound with high purity (e.g., >98%) without the need for further purification like recrystallization.[8]

Analytical Methodologies for Identification and Quantification

As a critical impurity of Clonazepam, robust analytical methods are essential for the detection and quantification of this compound in bulk drug substances and final pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique employed for this purpose.[3]

Representative HPLC Method for Impurity Profiling

The following is a typical Reverse-Phase HPLC (RP-HPLC) method adapted from pharmacopeial monographs and related literature for the analysis of Clonazepam and its impurities.[9]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile/methanol) and a buffer (e.g., ammonium phosphate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at 254 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30-40°C) |

Analytical Workflow

Caption: Standard workflow for the analysis of Clonazepam Impurity B using HPLC.

Biological Activity and Mechanism of Action

Direct pharmacological studies on this compound are scarce. However, its structural similarity to Clonazepam allows for informed hypotheses regarding its potential biological effects.

Relationship to Clonazepam and Postulated Mechanism of Action

Clonazepam exerts its anticonvulsant and anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor.[10][11] Binding of Clonazepam to the benzodiazepine site on the GABA-A receptor enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions and hyperpolarization of the neuron.[11][12] This increased inhibition in the central nervous system is the basis for its therapeutic effects.[13]

Given that this compound is a metabolite and structural analog of Clonazepam, it is plausible that it may retain some affinity for the GABA-A receptor, potentially exhibiting weak anticonvulsant or other CNS activities. However, without direct experimental evidence, this remains speculative.

Caption: Hypothesized mechanism of action based on structural similarity to Clonazepam.

Broader Context: The Quinolinone Scaffold in Drug Discovery

The quinolinone and quinazolinone cores are considered "privileged structures" in medicinal chemistry, as they are found in numerous compounds with a wide range of biological activities.[14][15][16][17][18] Derivatives of these scaffolds have been investigated for their anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties.[14][15][16][17][18] This suggests that while this compound is primarily viewed as an impurity, its core structure holds potential for derivatization and exploration in drug discovery programs.

Applications in Pharmaceutical Science

The primary and established application of this compound is as a pharmaceutical reference standard.[1][2][6]

-

Quality Control of Clonazepam : It is used to identify and quantify "Impurity B" in bulk Clonazepam and its finished dosage forms, ensuring that they meet the stringent purity requirements set by regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1][3]

-

Analytical Method Validation : As a certified reference material, it is crucial for the validation of analytical methods, including specificity, linearity, accuracy, and precision, for the analysis of Clonazepam.[2]

-

Potential for Drug Discovery : The quinolinone scaffold of this molecule could serve as a starting point for the synthesis of new chemical entities with potential therapeutic activities.[14][15][16][17][18] Its well-defined structure provides a solid foundation for structure-activity relationship (SAR) studies.

Conclusion

This compound, while chemically intriguing, holds its current significance in the pharmaceutical realm not as a therapeutic agent, but as a critical tool for ensuring the quality and safety of Clonazepam. Its well-defined chemical and physical properties make it an indispensable reference standard. While its own biological activity remains to be fully elucidated, its structural relationship to a potent anticonvulsant and its privileged quinolinone core suggest that it and its derivatives may warrant further investigation in the broader context of medicinal chemistry and drug discovery. This guide has aimed to provide a comprehensive technical overview to support the work of researchers and professionals in the pharmaceutical sciences.

References

- Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. (URL: [Link])

- Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Deriv

- New fluorinated quinazolinone derivatives as anticonvulsant agents. (URL: [Link])

- Synthesis and anticonvulsant activity of acetylenic quinazolinone deriv

- Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity - ResearchG

- CN114369061B - Preparation method of clonazepam related substance B - Google P

- Clonazepam EP Impurity B | 55198-89-5 - SynZeal. (URL: [Link])

- One‐pot synthesis of 3‐(2‐amino‐6‐arylpyrimidin‐4‐yl)‐4‐hydroxyquinolin‐2(1H)

- CLONAZEPAM Clonazepamum. (URL: [Link])

- Clonazepam: Pharmacology, Clinical Applications, and Interprofessional Management. (URL: [Link])

- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)

- Synthesis of New 3-(2-Amino-6-arylpyrimidin-4-yl)-4- hydroxyquinolin-2(1H)

- Physico-Chemical Characterization and In Vitro Dissolution Assessment of Clonazepam—Cyclodextrins Inclusion Compounds - PubMed Central. (URL: [Link])

- center for drug evaluation and research - accessd

- Bioequivalence Study of Two Tablet Formulations of Clonazepam 2 mg: A Randomized, Open-Label, Crossover Study in Healthy Mexican Volunteers Under Fasting Conditions - PMC - NIH. (URL: [Link])

- Clonazepam - St

- Synthesis and Characterization and Biological Activity of Some New 3-Amino-2- Phenyl-(3H)

- 5-Acyl-6-aryl-4-nitro-3(2H)

- Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. (URL: [Link])

- The synthesis and NMR spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)amino)

- Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99) - European Commission. (URL: [Link])

- Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - NIH. (URL: [Link])

- 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril | C15H10ClN3O3 | CID 35396728 - PubChem. (URL: [Link])

Sources

- 1. Clonazepam EP Impurity B | 55198-89-5 | SynZeal [synzeal.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Amino-6-nitro-4-phenyl-2(H)-quinolinone [lgcstandards.com]

- 5. 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril | C15H10ClN3O3 | CID 35396728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound British Pharmacopoeia (BP) Reference Standard 55198-89-5 [sigmaaldrich.com]

- 7. This compound [cymitquimica.com]

- 8. CN114369061B - Preparation method of clonazepam related substance B - Google Patents [patents.google.com]

- 9. drugfuture.com [drugfuture.com]

- 10. researchgate.net [researchgate.net]

- 11. Clonazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Physico-Chemical Characterization and In Vitro Dissolution Assessment of Clonazepam—Cyclodextrins Inclusion Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 15. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one (CAS: 55198-89-5)

This technical guide provides a comprehensive overview of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, a significant heterocyclic compound in pharmaceutical sciences. Primarily known as a key impurity of the anticonvulsant drug Clonazepam, this molecule also presents intriguing possibilities as a scaffold for novel drug discovery endeavors.[1][2][3] This document will delve into its chemical synthesis, physicochemical characteristics, known biological implications, and its critical role in pharmaceutical quality control, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: Beyond an Impurity

This compound, also recognized as Clonazepam Impurity B or Clonazepam Related Compound A, is a quinolin-2-one derivative with the molecular formula C₁₅H₁₀ClN₃O₃.[1][4][5] The quinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] The presence of a 2-chlorophenyl group, an amino group, and a nitro group on this scaffold in the title compound suggests a complex pharmacological profile and significant potential for chemical modification.[1] While its most immediate and regulated role is as a reference standard in the quality control of Clonazepam, its structural features warrant a deeper investigation into its own bioactivity and utility as a building block for new therapeutic agents.[1][2][8]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 55198-89-5 | [4][5][9] |

| Molecular Formula | C₁₅H₁₀ClN₃O₃ | [1][4][5] |

| Molecular Weight | 315.71 g/mol | [1][5][9] |

| IUPAC Name | 3-amino-4-(2-chlorophenyl)-6-nitro-1H-quinolin-2-one | [1][5] |

| Synonyms | Clonazepam Impurity B, Clonazepam Related Compound A, 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril | [1][4][5] |

| Appearance | Solid | [9] |

| Purity (typical) | ≥98% | [4] |

| Storage | Room temperature, protect from light | [4] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern on the quinolin-2-one core.[1] The general strategy involves the construction of the heterocyclic backbone followed by functional group manipulations.

Retrosynthetic Analysis and Proposed Synthesis Workflow

A plausible synthetic route, based on established quinoline chemistry, would involve the cyclization of an appropriately substituted aniline derivative, followed by nitration and other functional group interconversions. The causality behind this experimental choice lies in the robust nature of quinoline synthesis methodologies and the predictable regioselectivity of electrophilic aromatic substitution on the quinoline ring system.

Caption: Putative GABAergic mechanism of action for the title compound.

Applications in Pharmaceutical Research and Development

The primary application of this compound is as a pharmaceutical reference standard. [1]Its use is critical in the quality control of Clonazepam formulations, allowing for the accurate identification and quantification of this specific impurity to ensure the safety and efficacy of the final drug product. [1][2][8] Beyond its role in quality control, this compound serves as a valuable tool in several research areas:

-

Structure-Activity Relationship (SAR) Studies: By serving as a lead compound, medicinal chemists can synthesize a library of analogues to probe the structural requirements for anticonvulsant activity. [1]Modifications to the amino, nitro, and chlorophenyl groups can elucidate their respective contributions to receptor binding and pharmacological effect.

-

Development of Novel Therapeutics: The quinolin-2-one scaffold is a versatile starting point for designing new molecules with a range of potential therapeutic applications, from neurodegenerative diseases to oncology. [6][7][10][11]This compound, with its multiple functional groups, offers several handles for chemical elaboration to explore new biological targets. [1]

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unequivocal identification and structural confirmation of this compound. While specific data is proprietary to manufacturers, the expected spectroscopic features are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would show characteristic signals for the aromatic protons on the quinoline and chlorophenyl rings, as well as a broad singlet for the amino protons. ¹³C-NMR would reveal the distinct carbon signals of the heterocyclic and aromatic rings, including the carbonyl carbon of the lactam.

-

Infrared (IR) Spectroscopy: Key absorption bands would be observed for the N-H stretching of the amino and lactam groups, the C=O stretching of the lactam, and the characteristic symmetric and asymmetric stretches of the nitro group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement, confirming the molecular formula C₁₅H₁₀ClN₃O₃. [12]

Conclusion

This compound is more than a mere process-related impurity. It is a well-defined chemical entity that plays a crucial role in ensuring the quality of a widely used pharmaceutical. Furthermore, its chemical architecture, built upon the privileged quinolin-2-one scaffold, presents a compelling case for its use in fundamental research and as a starting point for the design of next-generation therapeutic agents. This guide has provided a framework for understanding its synthesis, properties, and potential, encouraging further investigation into the rich chemistry and biology of this fascinating molecule.

References

- 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril | C15H10ClN3O3 | CID 35396728 - PubChem.

- Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors - PubMed.

- This compound - HPC Standards Inc.

- 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities - PubMed.

- Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.

- WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents.

- 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone(Clonazepam Impurity) - BioOrganics.

Sources

- 1. Buy this compound | 55198-89-5 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. BioOrganics [bioorganics.biz]

- 4. chemscene.com [chemscene.com]

- 5. 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril | C15H10ClN3O3 | CID 35396728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Clonazepam impurity B EP Reference Standard CAS 55198-89-5 Sigma Aldrich [sigmaaldrich.com]

- 9. hpc-standards.us [hpc-standards.us]

- 10. Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. klivon.com [klivon.com]

An In-Depth Technical Guide to 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one is a heterocyclic compound of significant interest in the pharmaceutical sciences. Primarily known as a process-related impurity and metabolite of the potent anticonvulsant drug clonazepam, its characterization and synthesis are crucial for the quality control and safety assessment of this widely prescribed medication.[1][2] Beyond its role as a reference standard, its quinolinone core structure, substituted with reactive amino and nitro groups, presents opportunities for its use as a scaffold in the design of novel therapeutic agents. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and analytical protocols, offering valuable insights for researchers in medicinal chemistry and drug development.

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and analytical identification.

Molecular Weight and Formula

The molecular formula of this compound is C₁₅H₁₀ClN₃O₃ .[1][2] Based on this, the calculated molecular weight is 315.71 g/mol .[1][2]

The elemental composition is as follows:

-

Carbon (C): 57.07%

-

Hydrogen (H): 3.19%

-

Chlorine (Cl): 11.23%

-

Nitrogen (N): 13.31%

-

Oxygen (O): 15.20%

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀ClN₃O₃ | [1][2] |

| Molecular Weight | 315.71 g/mol | [1][2] |

| CAS Number | 55198-89-5 | [3] |

| Appearance | Yellow Solid | [4] |

| Predicted Boiling Point | 566.8 ± 50.0 °C | [1] |

| Predicted Density | 1.477 ± 0.06 g/cm³ | [1] |

| Solubility | Limited aqueous solubility | [1] |

| Storage Temperature | 2-8°C |

Structural Elucidation

The structural framework of this molecule is a quinolin-2(1H)-one core. Key substitutions include an amino group at the 3-position, a 2-chlorophenyl group at the 4-position, and a nitro group at the 6-position.

Caption: Molecular Structure of the target compound.

Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. While specific, detailed protocols are often proprietary, the general synthetic strategy can be deduced from the literature concerning clonazepam and its impurities. The pathway typically involves the formation of the quinolinone core followed by functional group modifications.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on established organic chemistry principles for the synthesis of similar quinolinone structures. Note: This protocol is for informational purposes only and should be adapted and optimized under appropriate laboratory safety protocols.

-

Synthesis of 4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a suitable 2-amino-5-nitro-benzophenone derivative in a high-boiling point solvent such as diphenyl ether.

-

Add an equimolar amount of a reagent that can provide the remaining two carbons of the quinolinone ring, for example, a malonic acid derivative.

-

Heat the reaction mixture to a high temperature (typically >200°C) for several hours to drive the cyclization and dehydration.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude product.

-

Filter the solid, wash with hexane, and dry under vacuum.

-

-

Amination of the 3-position:

-

The introduction of the amino group at the 3-position is a more complex transformation that may require multiple steps, potentially involving an initial halogenation at the 3-position followed by a nucleophilic substitution with an amine source.

-

Alternatively, a more direct amination might be achievable under specific catalytic conditions, though this is less common for this type of system.

-

-

Purification:

-

The crude final product is typically purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dimethylformamide and water.

-

If necessary, further purification can be achieved using column chromatography on silica gel.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons on both the quinolinone and the 2-chlorophenyl rings. The protons of the amino group would likely appear as a broad singlet.

-

¹³C NMR spectroscopy would provide signals for all the carbon atoms in the molecule, including the carbonyl carbon of the quinolinone ring at a characteristic downfield shift.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino and amide groups (around 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and the N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₅H₁₀ClN₃O₃.

-

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is the method of choice for determining the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is typically used.

-

Detection is usually performed using a UV detector at a wavelength where the compound has significant absorbance. The purity is determined by the area percentage of the main peak.

-

Applications in Drug Development

The primary application of this compound is as a reference standard for the quality control of clonazepam.[1] Its presence and quantity in the final drug product must be carefully monitored to ensure compliance with regulatory standards.

Furthermore, the structural motifs present in this molecule make it an interesting starting point for medicinal chemistry campaigns. The quinolinone scaffold is a known pharmacophore in many biologically active compounds. The amino and nitro groups can be readily modified to generate a library of new derivatives for screening against various biological targets.[1] Research has indicated that this compound itself exhibits anticonvulsant properties, similar to clonazepam, which is attributed to the quinoline structure.[1]

Conclusion

This compound is a molecule of considerable importance in the pharmaceutical industry. A thorough understanding of its chemical and physical properties, as well as robust methods for its synthesis and analysis, are critical for ensuring the quality and safety of clonazepam. Moreover, its potential as a building block for the development of new therapeutic agents warrants further investigation by medicinal chemists and drug discovery scientists. This guide provides a foundational understanding of this compound, serving as a valuable resource for professionals in the field.

References

- Smolecule. (2023-08-15). This compound.

- Pharmaffiliates. Clonazepam - Impurity B (Freebase).

- HPC Standards Inc. This compound.

- PubChem. 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril.

- SpectraBase. 3-Amino-4-(2-chlorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one.

- Veeprho. Clonazepam Impurities and Related Compound.

- SynZeal. Clonazepam Impurities.

Sources

An In-Depth Technical Guide to 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, a heterocyclic compound of significant interest in the pharmaceutical sciences. While not a therapeutic agent itself, its primary role is as a critical reference standard for Clonazepam, a widely prescribed anticonvulsant medication. It is identified as Clonazepam Impurity B, making its detection and quantification essential for quality control and regulatory compliance in drug manufacturing. This document details the compound's precise nomenclature, structural features, and physicochemical properties. Furthermore, it explores the broader context of the quinolin-2(1H)-one scaffold in medicinal chemistry, outlines a representative synthetic methodology, and discusses the compound's known biological relevance and applications in pharmaceutical research. The guide is structured to provide researchers and drug development professionals with the foundational knowledge and technical insights required to work with this important reference material.

Introduction: The Quinolin-2(1H)-one Scaffold and the Significance of a Key Impurity

The quinolin-2-one (or carbostyril) framework is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities.[1][2] This bicyclic system, which consists of a benzene ring fused to a 2-pyridone ring, is a versatile template for developing novel therapeutic agents. Quinolin-2-one derivatives have been extensively investigated and have demonstrated significant potential in diverse therapeutic areas, including oncology, neurology, and infectious diseases.[1][3] Their unique structure allows for functionalization at multiple positions, leading to a wide spectrum of pharmacological effects, from kinase inhibition to anti-thrombotic activity.[4][5]

Within this important class of compounds lies This compound . This specific molecule is most notable not for its own therapeutic potential, but for its relationship to the benzodiazepine drug, Clonazepam. It is a known process impurity and degradation product, officially recognized as Clonazepam Impurity B or Clonazepam Related Compound A.[6][7][8] In the highly regulated field of pharmaceutical manufacturing, the control of impurities is paramount to ensure the safety and efficacy of the final drug product. Therefore, this compound serves a crucial purpose as a certified pharmaceutical reference standard.[6][9] Its availability allows quality control laboratories to accurately identify and quantify its presence in Clonazepam active pharmaceutical ingredients (APIs) and finished dosage forms, ensuring they meet the stringent purity requirements set by pharmacopoeias like the British Pharmacopoeia (BP).[9]

This guide provides a detailed technical overview of this compound, grounding its identity in precise chemical nomenclature and properties, and contextualizing its importance for professionals in drug development and quality assurance.

Nomenclature and Structural Elucidation

The precise identification of a chemical entity is foundational to all scientific and regulatory work. The following section details the formal nomenclature and structural identifiers for the topic compound.

IUPAC Name

The formal name for the compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is:

3-amino-4-(2-chlorophenyl)-6-nitro-1H-quinolin-2-one [10][11]

The common name, this compound, is also widely used and accepted. The "(1H)" designation explicitly indicates the position of the hydrogen atom on the nitrogen of the quinolinone ring.

Chemical Structure

The molecule consists of a central quinolin-2-one core with four key substitutions:

-

An amino group (-NH₂) at position 3.

-

A 2-chlorophenyl group at position 4.

-

A nitro group (-NO₂) at position 6.

-

An oxo group (=O) at position 2, defining it as a quinolin-one .

Figure 1: 2D Chemical Structure of the compound.

Key Identifiers

For unambiguous database searching and regulatory documentation, the following identifiers are critical:

| Identifier | Value | Source |

| CAS Number | 55198-89-5 | [7][9][10] |

| Molecular Formula | C₁₅H₁₀ClN₃O₃ | [6][10][12] |

| InChI Key | GYAWOVGCEQLWHW-UHFFFAOYSA-N | [9][10][12] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[O-])N)Cl | [10] |

| Synonyms | Clonazepam Impurity B; Clonazepam EP Impurity B; USP Clonazepam Related Impurity A; 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril | [6][8][10] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for developing analytical methods, formulation strategies, and for predicting its behavior in biological systems.

| Property | Value | Unit | Source |

| Molecular Weight | 315.71 | g/mol | [6][9][10] |

| Exact Mass | 315.0411 | Da | [6][10][11] |

| Physical Form | Solid | - | [9][12] |

| Storage Temperature | 2-8 | °C | [9] |

| H-Bond Donors | 2 | - | [10] |

| H-Bond Acceptors | 5 | - | [10] |

| Rotatable Bonds | 1 | - | [10] |

Synthesis and Manufacturing

A plausible and representative synthetic workflow can be constructed based on common organic chemistry reactions used for building this scaffold.

Representative Synthetic Workflow

The following workflow illustrates a logical pathway to the target compound, designed to be self-validating with clear checkpoints for characterization.

Figure 2: Representative synthetic workflow for the title compound.

Detailed Protocol Steps (Representative)

This protocol is a representative example based on established methodologies for analogous compounds.

Step 1: Knoevenagel Condensation

-

Rationale: This step forms the critical carbon-carbon bond that attaches the eventual phenyl ring to the malonate backbone, which will become part of the quinolinone ring.

-

Procedure: Equimolar amounts of 2-chlorobenzaldehyde and an appropriate N-aryl malonate derivative are refluxed in a suitable solvent like ethanol with a catalytic amount of a base (e.g., piperidine) for 4-6 hours.

-

Validation: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization, to yield the condensed intermediate. This intermediate should be characterized by LC-MS to confirm the expected mass.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction Variant)

-

Rationale: High temperature induces an intramolecular cyclization to form the quinolinone ring system.

-

Procedure: The product from Step 1 is heated in a high-boiling point solvent, such as diphenyl ether, to approximately 250°C.

-

Validation: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the cyclized product. The solid is filtered, washed, and characterized by ¹H NMR and LC-MS to confirm the formation of the bicyclic core.

Step 3: Hydrolysis and Decarboxylation

-

Rationale: This step removes the ester group at the C3 position, preparing it for subsequent functionalization.

-

Procedure: The quinolinone ester is heated in an acidic solution (e.g., a mixture of acetic acid and hydrochloric acid).

-

Validation: The reaction yields the 4-aryl-6-nitroquinolin-2(1H)-one, which precipitates upon cooling or neutralization. The structure is confirmed via spectroscopy.

Step 4: Nitration

-

Rationale: Introduction of a nitro group at the C3 position, which is activated by the existing ring system.

-

Procedure: The product from Step 3 is dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture (e.g., fuming nitric acid in sulfuric acid) is added dropwise while maintaining a low temperature.

-

Validation: The reaction is quenched by pouring it onto ice, causing the dinitro-compound to precipitate. Purity and identity are checked by HPLC and LC-MS.

Step 5: Selective Reduction

-

Rationale: The final step is a selective reduction of the nitro group at C3 to an amino group. The nitro group at C6 is less reactive. This selectivity is crucial and often achieved using specific reducing agents.

-

Procedure: The dinitro compound is treated with a mild reducing agent like sodium dithionite or catalytic hydrogenation under controlled conditions.

-

Validation: The final product, this compound, is isolated and purified using column chromatography. Its identity and purity (>98%) are rigorously confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis against a reference standard if available.

Biological Activity and Applications

Primary Application: Pharmaceutical Reference Standard

The most significant application of this compound is as a reference standard for quality control in the manufacturing of Clonazepam.[6] Regulatory bodies require pharmaceutical companies to identify and control impurities in their products. This compound allows for the development and validation of analytical methods (typically HPLC) to:

-

Identify: Confirm the presence of this specific impurity.

-

Quantify: Measure the amount of the impurity to ensure it does not exceed safety thresholds defined by pharmacopoeias.

Potential Biological Activity

While it is not developed as a drug, the molecular scaffold suggests potential biological activity. Research indicates that this compound may exhibit anticonvulsant properties, which is unsurprising given its structural relationship to Clonazepam.[6] The quinoline core is known to interact with various biological targets, including neurotransmitter receptors, and the specific functional groups (amino, nitro) could modulate this activity.[6]

However, as it is not an intended therapeutic agent, it has no formally established mechanism of action.[6]

Use in Research and Development

Beyond its role as an impurity standard, the compound can be a valuable tool for medicinal chemists. It can serve as a starting point or scaffold for the design of new molecules.[6] Researchers might use it in structure-activity relationship (SAR) studies to explore how modifying the functional groups affects anticonvulsant or other neurological activities.[6]

Conclusion and Future Perspectives

This compound is a compound with a distinct and critical role in the pharmaceutical industry. Its primary identity as Clonazepam Impurity B underscores the importance of analytical chemistry and process control in ensuring drug safety and quality. While its own pharmacological profile is not extensively studied, its structural features place it within the versatile and biologically active class of quinolin-2-ones.

For the drug development professional, this compound is not just an impurity to be monitored, but a key reference material that validates the quality of a final product. For the medicinal chemist, it represents a potential starting scaffold for the discovery of new chemical entities. Future research could focus on the selective synthesis of its derivatives to probe their potential as novel CNS agents, leveraging the known bioactivity of the quinolinone core.

References

- Smolecule. (2023-08-15). This compound.

- PubChem. 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril. National Center for Biotechnology Information.

- PubMed. (2007). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. National Library of Medicine.

- PubMed Central (PMC). (2025-09-16). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. National Library of Medicine.

- PubMed. (1998). 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. National Library of Medicine.

- ResearchGate. Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.

- E-Journal UIN Malang. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation.

- BioOrganics. 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone(Clonazepam Impurity).

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy this compound | 55198-89-5 [smolecule.com]

- 7. scbt.com [scbt.com]

- 8. BioOrganics [bioorganics.biz]

- 9. This compound British Pharmacopoeia (BP) Reference Standard 55198-89-5 [sigmaaldrich.com]

- 10. 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril | C15H10ClN3O3 | CID 35396728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [lgcstandards.com]

- 12. This compound [cymitquimica.com]

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one

This guide provides a comprehensive overview of a robust and well-established synthetic pathway for this compound. The target molecule is a significant compound, primarily recognized as a reference standard for Clonazepam, an important anticonvulsant medication.[1][2][3] Understanding its synthesis is critical for quality control laboratories and researchers in pharmaceutical development.

The narrative that follows is designed for chemical researchers and drug development professionals. It moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible synthesis.

Strategic Approach: Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals a convergent synthetic strategy. The core of this approach lies in the formation of the quinolinone ring system via a cyclocondensation reaction. The most effective disconnection point is across the C4-C4a and N1-C2 bonds, which points to a modified Friedländer annulation reaction.[4][5] This strategy identifies two key precursors: a substituted 2-aminoaryl ketone and an activated acetonitrile derivative.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic blueprint simplifies the complex target into two more readily accessible starting materials: 2-Amino-5-nitroacetophenone and 2-Chlorophenylacetonitrile . The subsequent sections will detail the synthesis of these precursors before addressing their condensation to form the final product.

Synthesis of Key Precursor I: 2-Amino-5-nitroacetophenone

The synthesis of this precursor is non-trivial due to the directing effects of the substituents on the aromatic ring. A direct nitration of 2-aminoacetophenone is problematic, as the activating amino group would need to be protected, and the reaction could still yield a mixture of isomers. A more controlled and higher-yielding approach begins with p-nitroaniline.

Workflow for 2-Amino-5-nitroacetophenone Synthesis

Caption: Workflow for 2-Amino-5-nitroacetophenone synthesis.

Experimental Protocol & Rationale

Step 1: Diazotization of p-Nitroaniline The synthesis begins with the conversion of the primary aromatic amine of p-nitroaniline into a diazonium salt. This is a standard and highly reliable reaction.

-

Protocol: p-Nitroaniline is suspended in an aqueous solution of sulfuric acid and cooled to 0-5°C in an ice-salt bath. A pre-chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise, maintaining the low temperature.

-

Causality: The low temperature is critical to prevent the highly unstable diazonium salt from decomposing, particularly to the corresponding phenol. Sulfuric acid serves both to protonate the nitrous acid precursor (NaNO₂) and to act as a non-nucleophilic acid, preventing unwanted side reactions that could occur with halide acids like HCl.

Step 2: Acetophenone Moiety Introduction (Modified Sandmeyer Reaction) This step introduces the acetyl group by reacting the diazonium salt with an acetaldehyde oxime in the presence of a copper catalyst.

-

Protocol: A solution of acetaldehyde oxime and copper(I) oxide in aqueous ammonia is prepared. The cold diazonium salt solution from Step 1 is then slowly added to this mixture.

-

Causality: This is a less common but effective variation of the Sandmeyer reaction. The copper(I) catalyst facilitates a radical mechanism where the diazonium group is replaced. The acetaldehyde oxime serves as the source for the C2 fragment that will become the acetyl group after hydrolysis.

Step 3: Hydrolysis to the Ketone The final step is the hydrolysis of the oxime intermediate to reveal the ketone functionality.

-

Protocol: The reaction mixture from Step 2 is acidified with hydrochloric acid and heated to reflux. The product, 2-amino-5-nitroacetophenone, precipitates upon cooling and can be collected by filtration.

-

Causality: Acid-catalyzed hydrolysis is a classic method for converting oximes back to their corresponding carbonyl compounds. The heating provides the necessary activation energy for the hydrolysis reaction to proceed at a practical rate.

Synthesis of Key Precursor II: 2-Chlorophenylacetonitrile

The second precursor is synthesized via a straightforward nucleophilic substitution reaction. This compound is a critical building block in many organic syntheses.[6][7]

Experimental Protocol & Rationale

-

Reaction: Nucleophilic substitution of 2-chlorobenzyl chloride with sodium cyanide.

-

Protocol: A mixture of 2-chlorobenzyl chloride, sodium cyanide, and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) is refluxed in a suitable solvent system, such as a mixture of dichloromethane and water.[8]

-

Causality:

-

Reactants: 2-Chlorobenzyl chloride is an effective electrophile due to the electron-withdrawing nature of the chlorine atom and the benzylic position, which stabilizes the transition state of an Sₙ2 reaction. Sodium cyanide provides the potent cyanide nucleophile.

-

Phase-Transfer Catalyst: Since sodium cyanide is water-soluble and the organic halide is not, a phase-transfer catalyst is essential. The quaternary ammonium salt is soluble in both phases and can transport the cyanide anion from the aqueous phase to the organic phase where the reaction occurs, dramatically increasing the reaction rate.

-

Workup: After the reaction is complete, the organic layer is separated, washed with water to remove residual cyanide and catalyst, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation.[9]

-

The Core Directive: Friedländer Annulation for Quinolinone Assembly

The key step in this synthesis is the base-catalyzed cyclocondensation of the two precursors. This reaction constructs the substituted quinolinone heterocyclic core in a single, efficient step.

Proposed Reaction Mechanism

The reaction proceeds through a series of well-understood mechanistic steps: a Knoevenagel-type condensation followed by an intramolecular cyclization and tautomerization.

Caption: Proposed mechanism for the Friedländer annulation.

-

Deprotonation: A base (e.g., piperidine or triethylamine) removes a proton from the α-carbon of 2-chlorophenylacetonitrile, creating a resonance-stabilized carbanion. This is the key nucleophile.

-

Knoevenagel Condensation: The carbanion attacks the electrophilic carbonyl carbon of 2-amino-5-nitroacetophenone. Subsequent elimination of water yields an α,β-unsaturated nitrile intermediate.

-

Intramolecular Cyclization: The amino group of the acetophenone moiety performs a nucleophilic attack on the carbon of the nitrile group (a Thorpe-Ziegler type reaction). This ring-closing step forms the heterocyclic system.

-

Tautomerization & Hydrolysis: The resulting cyclic imine rapidly tautomerizes to the more stable enamine structure. It is believed that trace amounts of water in the reaction medium then hydrolyze what was the nitrile nitrogen, leading to the final, stable lactam (quinolin-2-one) form.

Experimental Protocol & Parameter Optimization

| Parameter | Condition | Rationale & Field Insights |

| Reactants | 2-Amino-5-nitroacetophenone, 2-Chlorophenylacetonitrile | Equimolar amounts are typically used. Using a slight excess of the less expensive reagent may drive the reaction to completion. |

| Catalyst | Piperidine, Triethylamine, or Potassium tert-butoxide | A base is required to generate the carbanion from the acetonitrile. Piperidine is a common and effective choice for this type of condensation, balancing reactivity with minimal side reactions. Stronger bases like KOtBu can be used but may require stricter anhydrous conditions.[5] |

| Solvent | Ethanol, N,N-Dimethylformamide (DMF), or solvent-free | Ethanol is a good choice as it effectively dissolves the reactants and the product often precipitates upon formation or cooling, simplifying purification. Solvent-free conditions, using a catalytic amount of p-toluenesulfonic acid, have also been reported for Friedländer syntheses to improve efficiency and environmental friendliness.[10] |

| Temperature | Reflux (e.g., ~78°C for Ethanol) | Heating provides the necessary activation energy for both the initial condensation and the subsequent cyclization. The reaction progress should be monitored to avoid decomposition from prolonged heating. |

| Reaction Time | 4-12 hours | Reaction completion is typically monitored by Thin Layer Chromatography (TLC). |

Self-Validating Protocol:

-

Combine equimolar amounts of 2-amino-5-nitroacetophenone and 2-chlorophenylacetonitrile in absolute ethanol.

-

Add a catalytic amount of piperidine (approx. 0.1 equivalents).

-

Heat the mixture to reflux and monitor the reaction's progress using TLC (e.g., with a 1:1 ethyl acetate:hexane eluent). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Upon completion, cool the reaction mixture to room temperature, then in an ice bath. The product, this compound, typically precipitates as a solid.

-

Collect the solid by vacuum filtration, wash with cold ethanol to remove residual reactants and catalyst, and dry in a vacuum oven.

-

The product can be further purified by recrystallization from a suitable solvent like DMF or acetic acid if necessary.

Characterization and Data

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀ClN₃O₃ | [1][2] |

| Molecular Weight | 315.71 g/mol | [1][11] |

| Appearance | Solid (typically yellow or off-white) | [2] |

| CAS Number | 55198-89-5 | [3][11] |

-

¹H NMR: The proton NMR spectrum will confirm the presence of the aromatic protons in their expected regions and splitting patterns, as well as the amine protons.

-

Mass Spectrometry: Will show the molecular ion peak corresponding to the calculated exact mass (315.0411).[12]

-

Infrared (IR) Spectroscopy: Will display characteristic peaks for the N-H stretches of the amine and amide, the C=O stretch of the lactam, and the N-O stretches of the nitro group.

Conclusion

The synthesis of this compound is reliably achieved through a convergent strategy culminating in a base-catalyzed Friedländer-type annulation. The success of this pathway is contingent on the controlled synthesis of its key precursors, 2-amino-5-nitroacetophenone and 2-chlorophenylacetonitrile. By understanding the mechanistic underpinnings of each step and carefully controlling reaction parameters such as temperature and catalysis, researchers can achieve high yields of this important pharmaceutical reference standard. This guide provides the technical detail and causal reasoning necessary for the successful implementation of this synthesis in a research or drug development setting.

References

- Wikipedia. Friedländer synthesis.

- Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-110.

- Organic Reactions. The Friedländer Synthesis of Quinolines.

- Organic Chemistry Portal. Friedlaender Synthesis.

- Quora. (2019, March 6). How to synthesise 2-nitroacetophenone by nitration of acetophenone.

- ResearchGate. Synthesis of 2‐amino‐3‐arylquinazolin‐4(3H)‐one derivative employing....

- Google Patents. CN109232259B - A kind of preparation method of nitroacetophenone.

- Wikipedia. 4-Chlorophenylacetonitrile.

- ACS Publications. (2022). One-Step Synthesis of 2-Arylquinolin-4(1H)-Ones from 1-(2-Aminoaryl)-3-Arylpropan-1-Ones via Pd(II)-Catalyzed Dehydrogenative Cyclization. The Journal of Organic Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 11). The Utility of 2-Chlorophenylacetonitrile (CAS 2856-63-5) in Organic Synthesis.

- PubChem. 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril.

Sources

- 1. Buy this compound | 55198-89-5 [smolecule.com]

- 2. This compound [cymitquimica.com]

- 3. 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril | C15H10ClN3O3 | CID 35396728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. nbinno.com [nbinno.com]

- 7. echemi.com [echemi.com]

- 8. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 9. 2-(2-Chlorophenyl)acetonitrile | 2856-63-5 [chemicalbook.com]

- 10. Friedlaender Synthesis [organic-chemistry.org]

- 11. This compound British Pharmacopoeia (BP) Reference Standard 55198-89-5 [sigmaaldrich.com]

- 12. This compound [lgcstandards.com]

Unveiling the Biological Profile of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth exploration of the biological activities associated with 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one. While primarily recognized as a process impurity in the synthesis of the widely prescribed anticonvulsant drug, Clonazepam, its structural features, particularly the quinolin-2(1H)-one core, suggest a potential for a broader pharmacological profile. This document will synthesize the current understanding of this compound, from its established role as a pharmaceutical reference standard to its speculative biological activities, grounded in the well-documented pharmacology of the quinoline scaffold.

Introduction: More Than Just an Impurity?

This compound, with the molecular formula C₁₅H₁₀ClN₃O₃, is cataloged as "Clonazepam Impurity B" or "Clonazepam Related Compound A" in pharmacopeial standards[1][2][3][4][5]. Its principal application in the pharmaceutical industry is as a reference standard for the quality control of Clonazepam formulations, ensuring the purity and safety of the final drug product[1][6][7].

However, the quinolin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This has led to scientific curiosity regarding whether this compound possesses intrinsic pharmacological effects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀ClN₃O₃ | [8][9] |

| Molecular Weight | 315.71 g/mol | [6][8] |

| IUPAC Name | 3-amino-4-(2-chlorophenyl)-6-nitro-1H-quinolin-2-one | [8] |

| CAS Number | 55198-89-5 | [5][6] |

| Appearance | White to Off-White Solid | [2] |

Potential Anticonvulsant Activity: A Link to Clonazepam

The structural analogy to Clonazepam, a potent benzodiazepine, is the primary basis for the hypothesis that this compound may exhibit anticonvulsant properties[1]. It is theorized that the quinoline structure, in conjunction with the nitro and amino functional groups, could facilitate interactions with biological targets involved in seizure propagation, such as neurotransmitter receptors[1].

Proposed Mechanism of Action: A GABAergic Hypothesis

Clonazepam exerts its anticonvulsant effects by modulating the gamma-aminobutyric acid type A (GABAₐ) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system[1]. It is plausible that this compound, as a derivative, might also interact with GABAₐ receptors, potentially enhancing inhibitory neurotransmission and raising the seizure threshold[1]. However, it is crucial to underscore that this remains a speculative mechanism, as direct experimental evidence is currently lacking. Some sources also indicate that this compound does not have a known mechanism of action due to its status as an unintended therapeutic agent[1].

Diagram 1: Hypothetical GABAergic Mechanism of Action

Caption: Hypothetical binding to the GABA-A receptor.

Experimental Protocol: In Vivo Assessment of Anticonvulsant Activity

To validate the anticonvulsant potential of this compound, a standardized in vivo experimental workflow would be required. The following protocol outlines a typical approach using established rodent models of epilepsy.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline).

-

Animal Model: Utilize male Swiss albino mice (20-25 g).

-

Maximal Electroshock (MES) Seizure Test:

-

Administer the test compound intraperitoneally (i.p.) at various doses.

-

After a predetermined time (e.g., 30 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

-

Administer the test compound i.p. at various doses.

-

After a set time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

-